4-Hydroxybenzo[pqr]tetraphen-5(4h)-one
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Overview
Description
4-Hydroxybenzo[pqr]tetraphen-5(4h)-one is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzo[pqr]tetraphen-5(4h)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzo[pqr]tetraphen-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxybenzo[pqr]tetraphen-5(4h)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its role as a potential carcinogen.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzo[pqr]tetraphen-5(4h)-one involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It also interacts with enzymes and other proteins, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: Another PAH with a similar structure but different biological activity.
Benzo[a]pyrene: Known for its carcinogenic properties and used as a reference compound in toxicological studies.
Chrysene: A PAH with a simpler structure and different chemical reactivity.
Uniqueness
4-Hydroxybenzo[pqr]tetraphen-5(4h)-one is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
72694-01-0 |
---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-hydroxy-4H-benzo[a]pyren-5-one |
InChI |
InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19,21H |
InChI Key |
JOCUBPYWHKZSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=O)C(C5=CC=CC(=C54)C=C3)O |
Origin of Product |
United States |
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